

6-Methoxy-2-tetralone CAS number 2472-22-2 characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-2-tetralone

Cat. No.: B1345760

[Get Quote](#)

An In-depth Technical Guide to the Characterization of **6-Methoxy-2-tetralone** (CAS: 2472-22-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **6-Methoxy-2-tetralone** (CAS Number: 2472-22-2), a versatile intermediate in the synthesis of pharmaceuticals, including steroid compounds and potential anti-inflammatory and analgesic agents.^{[1][2][3]} This document outlines its core physicochemical properties, spectroscopic data, and the experimental protocols required for its identification and quality control.

Physicochemical Properties

6-Methoxy-2-tetralone is an aromatic ketone that typically appears as a white to light yellow or beige crystalline solid at room temperature.^{[2][4][5]} It has limited solubility in water but is soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide.^{[5][6]}

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	2472-22-2	[2][4][6]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[2][4][6]
Molecular Weight	176.21 g/mol	[2][4][7]
Appearance	White to light yellow-beige crystalline solid/powder	[2][4][5]
Melting Point	28-37 °C	[2][4]
Boiling Point	114-116 °C at 0.2 mmHg	[4][8]
Density	~1.043 g/cm ³ (rough estimate)	[4]
Refractive Index (n _{20/D})	1.5645	[2][4]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the chemical structure and purity of **6-Methoxy-2-tetralone**. Standard data includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data	Description
¹ H NMR	Data available for structural confirmation.[9]
¹³ C NMR	Data available for confirming the carbon framework.[9]
Infrared (IR)	Spectra available, typically showing characteristic ketone (C=O) and ether (C-O) stretches.[9]
Mass Spectrometry (MS)	Data confirms the molecular weight with a parent ion peak corresponding to 176.21 g/mol . [9][10]
InChI Key	RMRKDYNVZWKAEP-UHFFFAOYSA-N
SMILES	COC1=CC2=C(CC(=O)CC2)C=C1

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of **6-Methoxy-2-tetralone**.

Determination of Physicochemical Properties

- Melting Point: The melting point is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min). The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
- Boiling Point: Due to its relatively high boiling point, it is determined under reduced pressure (vacuum distillation) to prevent decomposition. The sample is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils at a specific pressure (e.g., 0.2 mmHg) is recorded.[8]
- Solubility: Qualitative solubility is assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone) at room temperature and observing its miscibility.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A 5-10 mg sample of **6-Methoxy-2-tetralone** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
 - Data Acquisition: The tube is placed in an NMR spectrometer (e.g., 400 MHz).[11] Both ^1H and ^{13}C NMR spectra are acquired.
 - Analysis: The chemical shifts (δ), integration (for ^1H), and splitting patterns are analyzed to confirm the molecular structure, including the aromatic protons, the methoxy group, and the protons on the tetralone ring.
- Infrared (IR) Spectroscopy:

- Sample Preparation: The analysis can be performed using a KBr (potassium bromide) pellet method. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
- Data Acquisition: The sample is placed in an FTIR spectrometer.
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands, such as the strong carbonyl (C=O) stretch of the ketone and the C-O stretches associated with the methoxy group and aromatic ether.

- Mass Spectrometry (MS):
 - Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and analysis. A dilute solution of the compound in a suitable solvent is injected into the GC.
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, commonly using Electron Impact (EI).
 - Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed. The molecular ion peak (M^+) is identified to confirm the molecular weight. The fragmentation pattern provides additional structural information.

Characterization Workflow

The logical workflow for the complete characterization of a synthesized or procured batch of **6-Methoxy-2-tetralone** is visualized below.

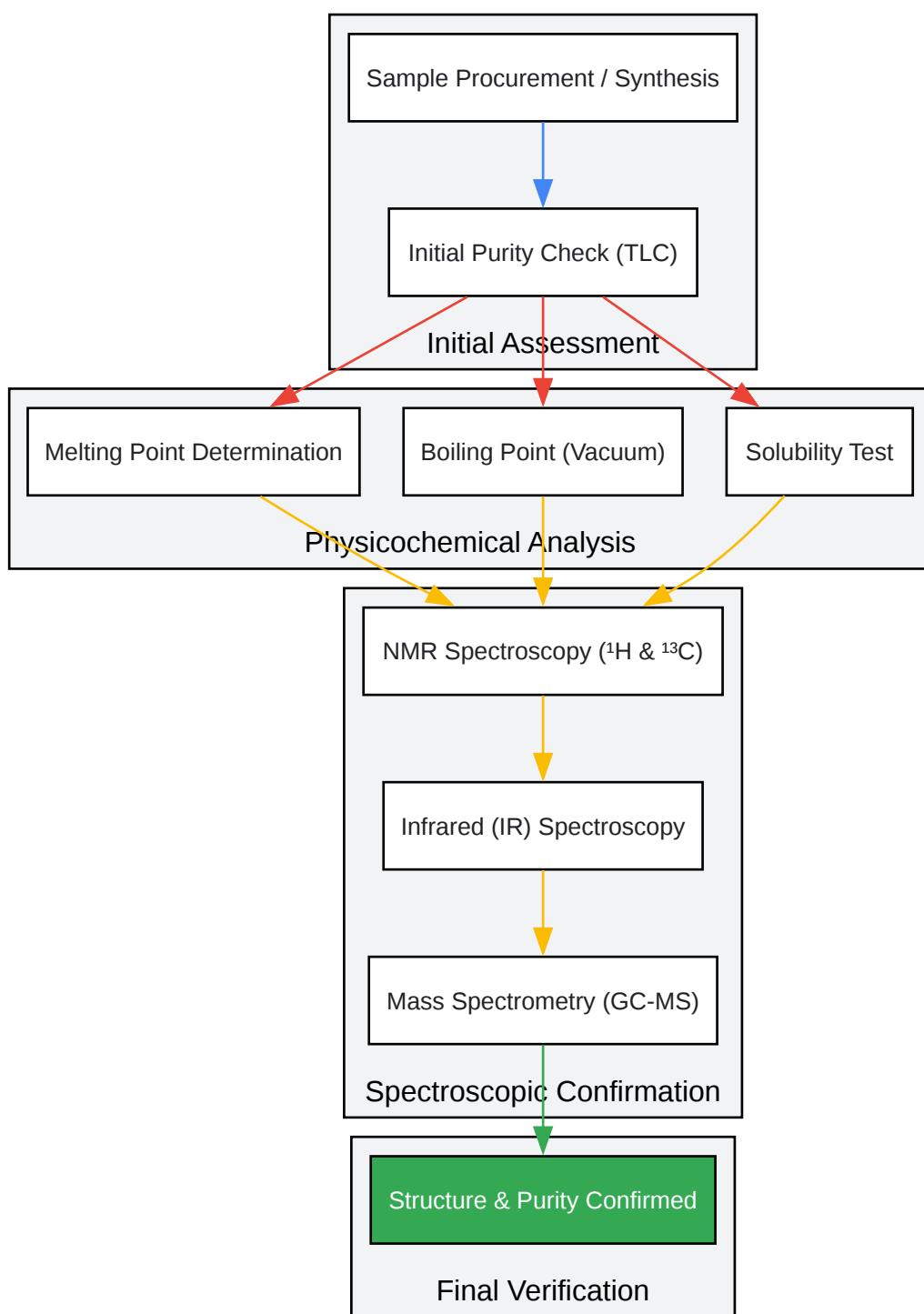


Figure 1: Standard Characterization Workflow for 6-Methoxy-2-tetralone

[Click to download full resolution via product page](#)

Caption: Standard Characterization Workflow for **6-Methoxy-2-tetralone**.

Safety and Handling

While comprehensive toxicological data is limited, **6-Methoxy-2-tetralone** should be handled with care in a laboratory setting.^[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.^[12] Work should be conducted in a well-ventilated area or a chemical fume hood.^{[12][13]} Store the compound in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medcraveonline.com [medcraveonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Methoxy-2-tetralone | 2472-22-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 2472-22-2: 6-Methoxy-2-tetralone | CymitQuimica [cymitquimica.com]
- 7. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 6-Methoxy-2-tetralone (2472-22-2) 1H NMR [m.chemicalbook.com]
- 10. PubChemLite - 6-methoxy-2-tetralone (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 11. tandfonline.com [tandfonline.com]
- 12. canbipharm.com [canbipharm.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [6-Methoxy-2-tetralone CAS number 2472-22-2 characterization]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1345760#6-methoxy-2-tetralone-cas-number-2472-22-2-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com